{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine
Description
{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine is a piperazine-derived compound featuring a benzoyl-substituted piperazine ring linked via a carbonyl group to a 2-aminophenyl moiety. Key applications likely relate to medicinal chemistry, given the prevalence of piperazine derivatives in bioactive molecules.
Properties
IUPAC Name |
[4-(2-aminobenzoyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c19-16-9-5-4-8-15(16)18(23)21-12-10-20(11-13-21)17(22)14-6-2-1-3-7-14/h1-9H,10-13,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUCYGJZRTZVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine typically involves the reaction of 4-benzoylpiperazine with 2-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The piperazine ring is known to interact with various receptors in the central nervous system, which could explain its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with piperazine derivatives differing in substituents on the piperazine ring or aromatic core. Data are compiled from experimental studies and chemical catalogs.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Fluorobenzoyl derivatives (e.g., 2-fluorobenzoyl in ) introduce electron-withdrawing effects, altering reactivity and binding to targets like G-protein-coupled receptors.
Impact on Crystallinity: Nitro and cyano substituents (e.g., in , compound 5) improve crystallinity, as evidenced by higher melting points (196–197°C) compared to oily analogs (e.g., compound 6 in ).
Bioactivity Trends: Chlorine or fluorine substitutions (e.g., in ) may enhance halogen bonding with biological targets, a common strategy in kinase inhibitor design.
Biological Activity
{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzoylpiperazine moiety, which is known for its interactions with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzoyl group attached to the piperazine nitrogen.
- A phenyl group linked through a carbonyl connection.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzoylpiperazine moiety is known to modulate neurotransmitter release and receptor activity in the central nervous system, potentially influencing pathways associated with neurological disorders and cancer treatment .
Key Mechanisms:
- Receptor Interaction : The compound may act on serotonin receptors (5-HTR), influencing mood and anxiety levels.
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine .
- Anticancer Activity : Studies indicate that it may exhibit cytotoxic effects against various cancer cell lines by targeting growth factor receptors .
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies
- Alzheimer's Disease Model : In a study evaluating novel derivatives, compounds similar to this compound showed significant AChE inhibition with IC50 values lower than standard drugs like donepezil . This suggests potential for improved cognitive function in Alzheimer's patients.
- Anticonvulsant Activity Assessment : Research involving N-phenyl derivatives demonstrated that certain compounds exhibited significant anticonvulsant properties in animal models, indicating that structural modifications can enhance efficacy against seizures .
- Cancer Cell Line Studies : Investigations into the cytotoxic effects of benzoylpiperazine derivatives on various cancer cell lines revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Q & A
Q. What synthetic strategies are commonly employed to synthesize {2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine?
The compound is typically synthesized via multi-step protocols involving:
- Amide coupling : Reacting 4-benzoylpiperazine with a carboxylic acid derivative of 2-aminophenyl, using coupling agents like EDCl/HOBt or DCC.
- Protection/deprotection : The amine group on the phenyl ring may require protection (e.g., with Boc) during synthesis to prevent side reactions .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with yields often exceeding 80% under optimized conditions .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR to confirm the benzoylpiperazine and phenylamine moieties, with characteristic peaks for carbonyl (170-175 ppm) and aromatic protons (6.5-8.0 ppm).
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- IR spectroscopy : Confirming the presence of amide C=O stretches (~1650 cm) .
Q. How is the compound’s solubility and stability assessed in experimental settings?
- Solubility : Tested in solvents like DMSO, methanol, or aqueous buffers (pH 1–13) via UV-Vis spectroscopy or HPLC.
- Stability : Evaluated under varying temperatures (4°C to 40°C) and pH conditions, with degradation monitored over 24–72 hours .
Advanced Research Questions
Q. How do substituents on the benzoyl group influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -F) : Enhance acetylcholinesterase inhibitory activity by improving binding to the enzyme’s catalytic site.
- Bulkier groups (e.g., -OCH) : May reduce potency due to steric hindrance but improve metabolic stability.
- Methodology : Competitive enzyme assays (IC) and molecular docking (AutoDock Vina) validate substituent effects .
Q. What computational approaches predict interactions with biological targets like kinases or acetylcholinesterase?
- Molecular docking : Simulate binding poses using crystal structures (e.g., PDB ID 1ACJ for acetylcholinesterase). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) to evaluate hydrogen bonding and hydrophobic interactions .
Q. How can pharmacokinetic properties (e.g., bioavailability) of this compound be optimized?
Strategies include:
- Prodrug design : Masking the amine group with cleavable moieties (e.g., acetyl) to enhance permeability.
- Lipophilicity adjustment : Introducing polar groups (e.g., -OH) to balance logP values, measured via shake-flask assays.
- In vitro ADME : Caco-2 cell assays for permeability and liver microsome stability tests .
Q. What challenges arise in achieving enantiomeric purity for chiral derivatives?
- Stereoselective synthesis : Use of chiral catalysts (e.g., Ru-BINAP) or chiral resolving agents.
- Analytical methods : Chiral HPLC (Chiralpak AD-H column) or circular dichroism to confirm enantiomeric excess (>98%) .
Data Contradictions and Resolution
Q. Discrepancies in reported IC values for acetylcholinesterase inhibition: How to resolve?
- Experimental variables : Differences in enzyme sources (human vs. electric eel), assay buffers (pH 7.4 vs. 8.0), or substrate concentrations (acetylthiocholine iodide).
- Standardization : Cross-validation using a reference inhibitor (e.g., donepezil) and harmonized protocols (Ellman’s method) .
Q. Conflicting solubility data in aqueous vs. organic solvents: What factors contribute?
- Polymorphism : Crystalline vs. amorphous forms, characterized via XRPD.
- Ionization state : pKa determination (potentiometric titration) to assess pH-dependent solubility .
Methodological Best Practices
Q. What purification techniques maximize yield and purity post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
